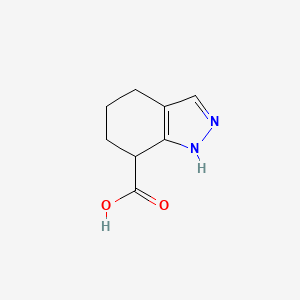

4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid

描述

属性

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h4,6H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILJNJPONUGIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423035-09-9 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Two-Step Synthetic Route

Step 1: Formation of Cyclic β-Keto Esters

The initial step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which serve as key intermediates for the subsequent cyclization step.

Step 2: Cyclization with Hydrazine Hydrate

The cyclic β-keto esters are then treated with hydrazine hydrate in ethanol under reflux conditions. This step facilitates the formation of the indazole ring through nucleophilic attack and ring closure, yielding 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid.

| Step | Reaction Components | Conditions | Outcome |

|---|---|---|---|

| 1 | Isopropyl acetoacetate + Aromatic aldehyde + Methylamine | Ethanol, reflux | Cyclic β-keto esters |

| 2 | Cyclic β-keto esters + Hydrazine hydrate | Ethanol, reflux | This compound |

This method is favored for its relative simplicity and efficiency in forming the heterocyclic core with the desired substitution pattern.

Industrial Scale Considerations

While detailed industrial protocols are limited, scale-up typically involves:

- Optimization of reaction parameters such as temperature, solvent volume, and reagent concentrations to maximize yield.

- Use of industrial-grade reagents.

- Implementation of continuous flow reactors to improve reaction control and throughput.

These adaptations help in achieving higher efficiency and reproducibility in large-scale production.

Alternative Synthetic Routes

Although less documented for the 7-carboxylic acid derivative specifically, related indazole derivatives have been synthesized via multi-step routes involving:

- Directed lithiation of cyclohexanone derivatives followed by electrophilic substitution.

- Use of phosphorus oxychloride (POCl3) for chlorination steps.

- Pyridine-mediated cyclization reactions at controlled temperatures.

These methods, while more complex, provide access to various substituted tetrahydroindazole derivatives and may be adapted for the 7-carboxylic acid compound.

-

Studies have employed 1H and 13C NMR, including advanced 2D techniques such as HMBC, HSQC, COSY, and NOESY, to confirm the structure and stereochemistry of the tetrahydroindazole ring system. These analyses verify the formation of the indazole core and the position of the carboxylic acid substituent.

-

The six-membered ring fused to the indazole exhibits stereochemistry consistent with that of the precursor keto esters, indicating retention of configuration during cyclization.

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Two-step condensation and cyclization | Isopropyl acetoacetate, aromatic aldehyde, methylamine | Hydrazine hydrate | Ethanol, reflux | Moderate to high | Most common laboratory synthesis |

| Multi-step lithiation and electrophilic substitution | Cyclohexanone derivatives | n-Butyllithium, POCl3, pyridine | Low temperatures (-110°C to RT) | Variable | More complex, used for substituted derivatives |

| Industrial scale adaptation | Same as two-step method | Industrial-grade reagents | Optimized for scale, continuous flow | High | Enhanced yield and efficiency |

The preparation of this compound is predominantly achieved via a two-step synthetic route involving the formation of cyclic β-keto esters followed by hydrazine-mediated cyclization. This method is well-established, scalable, and supported by detailed spectroscopic characterization confirming the product structure. Alternative synthetic routes exist but are generally more complex and less commonly applied for this specific compound. Industrial production focuses on optimizing these laboratory methods for efficiency and yield.

化学反应分析

Types of Reactions: 4,5,6,7-Tetrahydro-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Structural Characteristics

The structure of 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid features a carboxylic acid group attached to a tetrahydroindazole ring. This specific substitution pattern influences its reactivity and biological interactions.

Medicinal Chemistry

This compound is being explored for its potential as a pharmaceutical agent. Its derivatives have shown promise in various therapeutic areas:

- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, 1-aryl derivatives have demonstrated high activity in carrageenan-induced edema tests with effective doses (ED50) as low as 3.5 mg/kg .

- Enzyme Inhibition : The compound is utilized in the study of enzyme inhibitors, particularly those involved in inflammatory pathways. Its ability to modulate enzyme activity makes it a candidate for developing new anti-inflammatory drugs.

Biological Research

In biological studies, this compound serves as a tool for investigating receptor interactions and cellular pathways:

- Receptor Modulation : It can bind to specific receptors and enzymes, influencing their activity and providing insights into cellular mechanisms.

- Cell Culture Applications : The compound has been used as a buffering agent in cell culture systems, helping maintain pH stability during experiments .

Synthesis of Complex Molecules

As a versatile building block in organic synthesis, this compound is employed in the creation of more complex heterocyclic compounds:

- Synthetic Routes : The synthesis typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes followed by treatment with hydrazine hydrate. This method can be adapted for scaling up production in industrial settings.

Agrochemical Development

The compound is also investigated for its applications in agrochemicals. Its structural properties may enhance the efficacy of pesticides and herbicides by providing specific biological activities against pests or plant diseases.

Case Study 1: Anti-inflammatory Efficacy

A series of studies evaluated the anti-inflammatory effects of various indazole derivatives including 4,5,6,7-tetrahydro-1H-indazole derivatives. The results indicated that modifications at the aryl position significantly influenced the anti-inflammatory potency .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis routes for industrial applications highlighted the importance of reaction conditions such as temperature and reagent concentration on yield and purity of the final product.

作用机制

The mechanism of action of 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Table 1: Key Structural and Functional Differences

Key Observations:

Positional Isomerism : The placement of the carboxylic acid group (position 3 vs. 7) significantly impacts solubility and target binding. For example, the 7-carboxylic acid isomer exhibits higher polarity and stronger hydrogen-bonding capacity compared to the 3-carboxylic acid derivative .

Substituent Effects :

- Halogenation : The introduction of chlorine at position 6 (e.g., 6-chloro-1H-indazole-7-carboxylic acid) increases electron-withdrawing effects, lowering the pKa of the carboxylic acid and enhancing electrophilic reactivity .

- Alkyl Groups : Isopropyl or methyl substitutions (e.g., 5-(propan-2-yl)- or 2-methyl derivatives) improve lipophilicity, which may enhance blood-brain barrier penetration .

Saturation vs. Aromaticity : Fully unsaturated indazoles (e.g., 1H-indazole-3-carboxylic acid) exhibit stronger π-π stacking interactions but reduced conformational flexibility compared to tetrahydroindazoles .

Key Findings:

Anticancer Potency : The 7-carboxylic acid derivative shows moderate activity (IC₅₀ ~12 μM), while halogenated analogues like 6-chloro-1H-indazole-7-carboxylic acid exhibit enhanced potency (IC₅₀ ~9 μM), likely due to improved target engagement via electron-withdrawing effects .

Bioavailability : Esterification (e.g., methyl esters) drastically improves bioavailability (70–75%) by masking the carboxylic acid’s polarity, though this reduces direct target binding .

Anti-inflammatory Effects : The 7-carboxylic acid derivative demonstrates stronger COX-2 inhibition (78%) compared to its positional isomer (62%), highlighting the importance of functional group orientation .

生物活性

4,5,6,7-Tetrahydro-1H-indazole-7-carboxylic acid is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound exhibits various biological activities, primarily due to its ability to interact with specific enzymes and receptors. These interactions can lead to anti-inflammatory effects, modulation of neurotransmitter systems, and potential anticancer properties.

This compound functions through several mechanisms:

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties. For instance, studies have shown that derivatives of this compound can significantly reduce edema in animal models by inhibiting cyclooxygenase (COX) enzymes .

- Receptor Modulation : The compound may act as a modulator for sigma receptors (σ1 and σ2), which are implicated in various central nervous system disorders and cancer .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents on the indazole ring can lead to significant differences in pharmacological effects. For example:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in a carrageenan-induced edema model. The most effective derivative showed an ED50 value of 3.5 mg/kg .

- Cancer Research : In vitro studies indicated that certain derivatives could inhibit cancer cell lines effectively. For instance, compounds with specific substitutions showed IC50 values in the nanomolar range against various cancer cell lines .

- Sigma Receptor Modulation : Research indicated that tetrahydroindazoles could serve as selective ligands for sigma receptors. One compound demonstrated a pKi value of 7.8 against σ1 receptors with over 500-fold selectivity against σ2 receptors .

常见问题

Q. What are the common synthetic routes for preparing 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclization of substituted cyclohexane derivatives or functionalization of preformed indazole scaffolds. For example, refluxing intermediates with sodium acetate in acetic acid (3–5 h) is a standard method to form crystalline precipitates, followed by purification via column chromatography using gradients like ethyl acetate/dichloromethane . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalyst selection (e.g., palladium acetate for cross-coupling reactions) . Characterization employs / NMR, HRMS, and elemental analysis to confirm structure and purity .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for resolving 3D structures, though it is complemented by spectroscopic methods. Key descriptors include the indazole core’s planarity and the carboxylic acid group’s hydrogen-bonding capacity. Computational tools like PubChem’s InChI and SMILES strings provide standardized representations, while NMR chemical shifts (e.g., δ 12.32 ppm for carboxylic protons) confirm functional groups .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Initial screens include enzyme inhibition assays (e.g., human dihydroorotate dehydrogenase for anticancer potential) and solubility testing. Solubility is quantified via UV-Vis spectroscopy at pH 7.4, using phosphate buffers and TECAN liquid handling systems . Cytotoxicity is assessed against tumor cell lines, with IC values compared to reference standards like caffeine .

Advanced Research Questions

Q. How can retrosynthetic analysis and AI-driven tools improve the efficiency of synthesizing tetrahydroindazole derivatives?

AI platforms like Pistachio and Reaxys leverage reaction databases to propose one-step routes. For example, a retrosynthetic split might identify ethyl 7-oxo-tetrahydroindazole-3-carboxylate as a precursor, synthesized via cyclocondensation under reflux. These tools prioritize routes with high plausibility scores (>0.01) and minimal side products, validated by HPLC and MS .

Q. How do researchers resolve contradictions in biological activity data across similar tetrahydroindazole analogs?

Discrepancies often arise from substituent effects (e.g., chloro vs. methoxy groups altering solubility). For example, 4-chloro analogs may show enhanced enzyme inhibition but poor bioavailability. Systematic SAR studies compare logP, hydrogen-bond donors, and topological polar surface area (TPSA) using SwissADME. Conflicting data are resolved via kinetic solubility assays and metabolite profiling .

Q. What computational strategies predict the drug-likeness and target interactions of this compound?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like dihydroorotate dehydrogenase, focusing on binding affinity (ΔG) and key residues. Drug-likeness is assessed via Lipinski’s rules, with TPSA <140 Å and logP <5 being ideal. ADMET predictions (e.g., hepatic extraction ratio) guide lead optimization .

Q. How are reaction yields improved in large-scale syntheses of tetrahydroindazole derivatives?

Scale-up challenges include exothermic reactions and byproduct formation. Continuous flow systems mitigate these by precise temperature control. For instance, Pd-catalyzed couplings in THF achieve >80% yield at 50°C, with in-line IR monitoring to track progress. Recrystallization from DMF/acetic acid mixtures enhances purity .

Methodological Insights Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。